

Mass Spectrometry of 5'-Bromo-2'-hydroxyacetophenone and its Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5'-Bromo-2'-hydroxyacetophenone

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This guide provides a comparative analysis of the mass spectrometric behavior of **5'-Bromo-2'-hydroxyacetophenone** and its derivatives. Understanding the fragmentation patterns of these compounds is crucial for their identification and structural elucidation in various research and development settings. This document presents experimental data, detailed protocols, and a comparative analysis with related compounds to aid in these efforts.

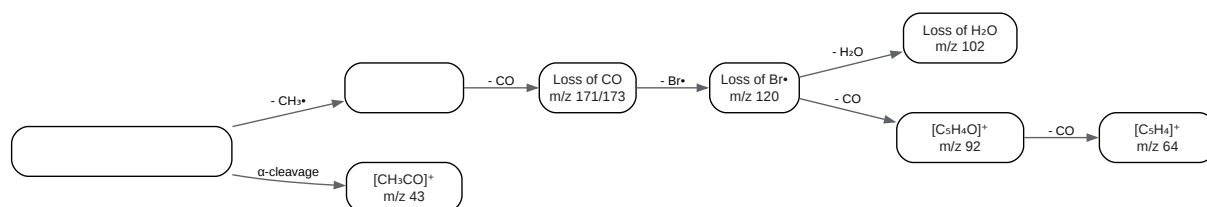
Mass Spectrometry Data Comparison

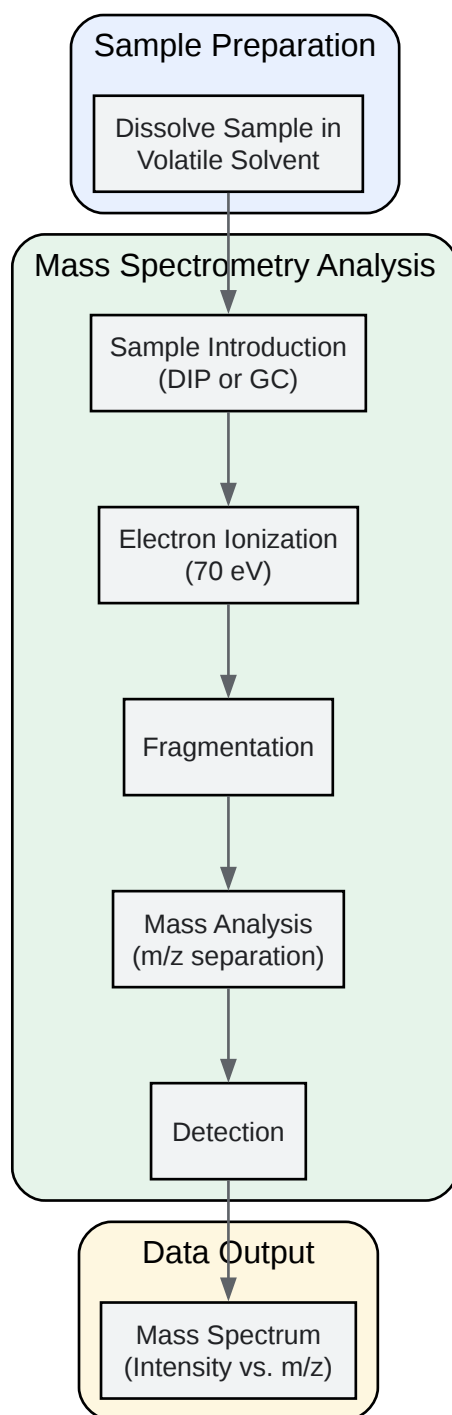
The electron ionization mass spectra of **5'-Bromo-2'-hydroxyacetophenone** and its analogues, 5'-Chloro-2'-hydroxyacetophenone and the parent compound 2'-hydroxyacetophenone, reveal characteristic fragmentation patterns influenced by the respective substituents. The data is summarized in the table below for a clear comparison.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z) and Relative Intensities
5'-Bromo-2'-hydroxyacetophenone	C ₈ H ₇ BrO ₂	215.04[1]	216/214 (M ⁺ /M ⁺⁺ 2): ~30%, 199/201: ~100% (Base Peak), 120: ~25%, 92: ~15%, 64: ~10%, 43: ~30% [1]
5'-Chloro-2'-hydroxyacetophenone	C ₈ H ₇ ClO ₂	170.59	172/170 (M ⁺ /M ⁺⁺ 2), 155/157, 120, 92, 64, 43
2'-hydroxyacetophenone	C ₈ H ₈ O ₂	136.15[2]	136 (M ⁺): ~60%, 121: ~100% (Base Peak), 93: ~16%, 65: ~18%, 43: ~10%[2]

Proposed Fragmentation Pathway of 5'-Bromo-2'-hydroxyacetophenone

The fragmentation of **5'-Bromo-2'-hydroxyacetophenone** under electron ionization (EI) is primarily driven by the presence of the bromine atom, the hydroxyl group, and the acetyl group. The proposed pathway is depicted below.





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References

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- 2. 2'-Hydroxyacetophenone | C₈H₈O₂ | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
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